

Application Note: Spectrophotometric Estimation of Chlorphenoxamine HCl in Bulk Form

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Compound of Interest

Compound Name: *Chlorphenoxamine hydrochloride*

Cat. No.: *B1668846*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorphenoxamine Hydrochloride (HCl) is an antihistamine with anticholinergic properties. It is utilized in the treatment of various allergic conditions such as hay fever, urticaria, and pruritus.^{[1][2][3]} Accurate and reliable analytical methods are crucial for the quantification of Chlorphenoxamine HCl in bulk drug substance to ensure its quality and purity. This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the estimation of Chlorphenoxamine HCl in its bulk form. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.^{[4][5]}

Principle

The method is based on the measurement of the ultraviolet absorbance of a solution of Chlorphenoxamine HCl in a suitable solvent. The concentration of the drug is determined by measuring the absorbance at its wavelength of maximum absorption (λ_{max}) and relating it to a standard curve prepared from known concentrations of the drug. This method adheres to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology

A zero-order UV spectrophotometric method has been developed for the estimation of Chlorphenoxamine HCl. Several studies have demonstrated the utility of UV spectrophotometry for the analysis of this compound, often in combination with other drugs like caffeine.[1][2][5][6] For the analysis of the bulk drug, a simple UV spectrophotometric method using 0.1 M Hydrochloric Acid (HCl) as a solvent is described here.

Experimental Protocol

1. Instrumentation:

- A double beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and 1 cm quartz cuvettes.
- Analytical balance.

2. Reagents and Materials:

- Chlorphenoxamine HCl reference standard.
- Hydrochloric Acid (HCl), analytical grade.
- Distilled water.

3. Preparation of 0.1 M HCl:

- Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
- Dilute to the mark with distilled water and mix well.

4. Preparation of Standard Stock Solution:

- Accurately weigh 10 mg of Chlorphenoxamine HCl reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve in and dilute to the mark with 0.1 M HCl to obtain a concentration of 100 μ g/mL.

5. Preparation of Working Standard Solutions and Calibration Curve:

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with 0.1 M HCl to obtain final concentrations in the range of 4-24 μ g/mL.^[5]
- Scan the resulting solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{max}).
- Measure the absorbance of each working standard solution at the determined λ_{max} against 0.1 M HCl as a blank.
- Plot a calibration curve of absorbance versus concentration.

6. Preparation of Sample Solution:

- Accurately weigh a quantity of the Chlorphenoxamine HCl bulk powder equivalent to 10 mg of Chlorphenoxamine HCl.
- Transfer to a 100 mL volumetric flask, dissolve in, and dilute to the mark with 0.1 M HCl.
- Further dilute an appropriate aliquot of this solution with 0.1 M HCl to obtain a final concentration within the calibration range.

7. Quantification:

- Measure the absorbance of the sample solution at the λ_{max} .
- Determine the concentration of Chlorphenoxamine HCl in the sample solution from the calibration curve.

Data Presentation

The following tables summarize the quantitative data for the spectrophotometric estimation of Chlorphenoxamine HCl based on published methods.

Table 1: Optical Characteristics and Method Parameters

Parameter	Value	Reference
Solvent	0.1 M HCl	[6]
Wavelength of Maximum Absorbance (λ_{max})	~262 nm	[6]
Linearity Range	4 - 24 μ g/mL	[5]
Molar Absorptivity	Not Reported	
Sandell's Sensitivity	Not Reported	

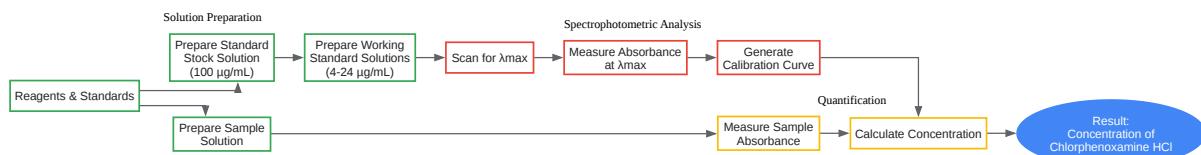
Table 2: Validation Summary

Validation Parameter	Result	Reference
Accuracy (% Recovery)	Within acceptable limits	[4][5]
Precision (% RSD)		
- Repeatability	Within acceptable limits	[5]
- Intermediate Precision	Within acceptable limits	[5]
Limit of Detection (LOD)	Not specified for bulk drug	
Limit of Quantification (LOQ)	Not specified for bulk drug	
Specificity	The method is specific for Chlorphenoxamine HCl in the absence of interfering substances.	[5]
Robustness	The method is robust to minor changes in experimental conditions.	[5]

Note: Specific quantitative values for LOD, LOQ, and detailed accuracy/precision results for the bulk drug were not available in the reviewed literature. The references confirm that the methods were validated according to ICH guidelines, indicating these parameters were within acceptable limits.

Visualization

The following diagram illustrates the experimental workflow for the spectrophotometric estimation of Chlorphenoxamine HCl in bulk form.



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